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Compound of Interest

Compound Name: Danshenxinkun A

Cat. No.: B152627 Get Quote

Disclaimer: This technical guide summarizes the available toxicological data for Danshen

(Salvia miltiorrhiza) and its major derivatives, such as Danshensu and Danshen injection. It is

important to note that no specific toxicological studies for a substance named "Danshenxinkun
A" were identified in the public domain at the time of this review. Therefore, the information

presented herein serves as a general overview of the safety profile of related and well-

researched Danshen products and may not be directly applicable to "Danshenxinkun A."

Researchers and drug development professionals are advised to conduct specific toxicological

evaluations for any new Danshen-derived product.

Executive Summary
Danshen, the dried root of Salvia miltiorrhiza, is a traditional Chinese medicine widely used for

the treatment of cardiovascular and cerebrovascular diseases.[1][2] This guide provides a

comprehensive overview of the toxicological screening of various Danshen preparations,

focusing on acute and sub-chronic toxicity studies. The available data from preclinical studies

in animal models suggest a generally low toxicity profile for Danshen and its components.

However, some adverse effects have been observed at high doses, highlighting the importance

of proper dose determination and safety monitoring. This document is intended to be a

resource for researchers, scientists, and drug development professionals engaged in the

evaluation of Danshen-based therapeutics.
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Acute toxicity studies are designed to assess the adverse effects of a substance after a single

high-dose administration.
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Substance
Animal
Model

Route of
Administrat
ion

LD50 /
Maximum
Dose

Key
Findings

Reference

Danshensu Mice Intravenous
2356.33

mg/kg

Dose-

dependent

adverse

effects on

general

behavior and

mortality.

NOAEL: 1835

mg/kg,

LOAEL: 2000

mg/kg.

[3]

Danshensu Rats Intravenous >1500 mg/kg

No signs of

toxicity or

mortality at

the maximum

practical

dosage.

[3]

Danshen

Injection
Rats Intravenous

32 g/kg

(administered

twice in one

day)

Struggling at

the moment

of injection,

but no

mortality or

other signs of

toxicity over

14 days.

[4]

Depside Salt

Injection from

Danshen

Not Specified Not Specified

1.49 g/kg

(95% CI:

1.29-1.72

g/kg)

Not specified

in the

abstract.

[5]
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LD50: Median lethal dose; NOAEL: No-Observed-Adverse-Effect Level; LOAEL: Lowest-

Observed-Adverse-Effect Level.

Experimental Protocols
Acute Toxicity Study of Danshensu in Mice

Test System: Mice.

Route of Administration: Intravenous.

Dose Levels: Multiple dose levels to determine the LD50.

Observation Period: Not specified, but typically 14 days for acute toxicity studies.

Parameters Observed: General behavior, signs of toxicity, and mortality.

Data Analysis: Calculation of the medial lethal dose (LD50).

Acute Toxicity Study of Danshen Injection in Rats

Test System: Sprague-Dawley rats (10 males and 10 females).

Route of Administration: Intravenous.

Dose Level: 32 g/kg body weight, administered twice in one day.

Observation Period: 14 days.

Parameters Observed: General behavior, adverse effects, and mortality.

Sub-chronic Toxicity
Sub-chronic toxicity studies evaluate the effects of repeated exposure to a substance over a

period of up to 90 days.
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Substanc
e

Animal
Model

Route of
Administr
ation

Dose
Levels

Duration
Key
Findings

Referenc
e

Danshensu Rats
Intraperiton

eal

50, 150,

450

mg/kg/day

90 days

No

mortality or

changes in

body

weight,

food

consumptio

n,

hematolog

y, serum

chemistry,

organ

weights, or

pathology.

Transient

writhing

was

observed

in the 450

mg/kg

group.

[3]

Danshen

Injection

Sprague-

Dawley

Rats

Intravenou

s

0, 1.92,

5.76, 19.20

g/kg/day

13 weeks No

mortality or

adverse

effects on

food

consumptio

n. An effect

on body

weight gain

was noted.

A

significant

[4]
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decrease

in

triglyceride

s and an

increase in

total

bilirubin

were

considered

treatment-

related.

Dose-

dependent

focal

inflammatio

n at the

injection

site.

NOAEL:

5.76 g/kg

bw/day.

Depside

Salt

Injection

from

Danshen

Beagle

Dogs

Not

Specified

<80 mg/kg

and 320

mg/kg

Long-term

Doses less

than 80

mg/kg

were

considered

safe, while

320 mg/kg

was toxic.

[5]

NOAEL: No-Observed-Adverse-Effect Level.

Experimental Protocols
Sub-chronic Toxicity Study of Danshensu in Rats

Test System: Rats.
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Route of Administration: Daily intraperitoneal injection.

Dose Levels: 50, 150, and 450 mg/kg.

Duration: 90 days.

Parameters Observed: Mortality, body weight, food consumption, hematological and serum

chemistry parameters, organ weights, gross pathology, and histopathology.

Sub-chronic Toxicity Study of Danshen Injection in Rats

Test System: Sprague-Dawley rats (15 per group per sex).

Route of Administration: Intravenous.

Dose Levels: 0, 1.92, 5.76, and 19.20 g/kg per day.

Duration: 13 weeks, with a 2-week recovery period.

Parameters Observed: Mortality, clinical signs, body weight, food intake, hematology,

biochemical parameters, organ weight, and histopathology (control and high-dose groups).

Safety Pharmacology and Other Toxicological
Information
Post-marketing safety evaluations and other studies have provided additional insights into the

safety profile of Danshen preparations. A study on a depside salt injection made from Danshen

identified adverse drug reactions (ADRs) such as digestive disorders, drug-induced erythrocyte

deformation, and mild hemolysis.[5] The most common ADRs reported through a spontaneous

reporting system included headache, dizziness, flushing, and skin itching.[5] However, other

studies indicated no irritative effects on local tissues or blood vessels, and no allergic reactions.

[5]

Potential Mechanisms of Action and Toxicity
The therapeutic effects of Danshen are attributed to its active components, primarily

tanshinones and phenolic acids like salvianolic acid B.[6] These compounds are known to

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 12 Tech Support

https://pubmed.ncbi.nlm.nih.gov/25618981/
https://pubmed.ncbi.nlm.nih.gov/25618981/
https://pubmed.ncbi.nlm.nih.gov/25618981/
https://synapse.patsnap.com/article/what-is-the-mechanism-of-danshen-decoction
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b152627?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


modulate various signaling pathways. While these pathways are primarily associated with

therapeutic effects, they could also be involved in potential toxicity at high concentrations.

Signaling Pathways Modulated by Danshen
Components
Network pharmacology studies have suggested that the mechanisms of Danshen in treating

various conditions are related to the modulation of specific signaling pathways. For instance, in

the context of anemia, the Jak-STAT signaling pathway has been identified as a significant

target.[7][8] For myelofibrosis, the JAK-STAT and TGF-β signaling pathways are implicated.[9]

The neuroprotective effects of phenolic acids in Danshen are believed to be mediated through

the inhibition of caspase activation and upregulation of protective proteins like Bcl-2.[6]
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Caption: General workflow for an acute toxicity study.
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Caption: General workflow for a sub-chronic toxicity study.
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Caption: Postulated Jak-STAT signaling pathway modulation by Danshen.
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The available toxicological data for Danshen and its derivatives indicate a relatively safe profile

at therapeutic doses. Acute toxicity studies in rodents show high LD50 values, and sub-chronic

studies have established no-observed-adverse-effect levels. However, at higher doses, some

adverse effects, including local inflammation at the injection site and transient behavioral

changes, have been noted. Post-marketing data also point to some manageable adverse

reactions. The modulation of signaling pathways like Jak-STAT by Danshen components

appears to be central to its therapeutic effects, and further research is needed to fully elucidate

any potential off-target effects at toxic doses. It is imperative that any new formulation, such as

"Danshenxinkun A," undergoes a thorough and specific toxicological evaluation to establish

its safety profile.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Toxicological Profile of Danshen and Its Derivatives: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b152627#toxicological-screening-of-danshenxinkun-a]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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